2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Overview
Description
2-Chloro-N-(2,2-dimethoxyethyl)acetamide is an organic compound with the molecular formula C6H12ClNO3. It is a chlorinated acetamide derivative, characterized by the presence of a chloro group and a dimethoxyethyl group attached to the acetamide backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2-dimethoxyethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used as reagents. The reaction is usually performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted acetamide derivatives.
Hydrolysis: The products are the corresponding carboxylic acid and 2,2-dimethoxyethylamine.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-N-(2,2-dimethoxyethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide involves its ability to react with nucleophilic sites in target molecules. The chloro group is highly reactive and can form covalent bonds with nucleophiles, such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and enzymes, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
2-Chloro-N-(2,2-dimethoxyethyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethylacetamide: This compound has a similar structure but with dimethyl groups instead of the dimethoxyethyl group. It is used in similar applications but may have different reactivity and properties.
N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a phenyl group with methyl substituents. It is used in the synthesis of pharmaceuticals and has different reactivity due to the presence of the aromatic ring.
2-Chloro-N-(2,5-dimethoxyphenyl)acetamide: This compound has a dimethoxyphenyl group instead of the dimethoxyethyl group. It is used in the synthesis of various organic compounds and has different physical and chemical properties.
The uniqueness of this compound lies in its specific reactivity and the presence of the dimethoxyethyl group, which can influence its solubility, stability, and interactions with other molecules.
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethoxyethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3/c1-10-6(11-2)4-8-5(9)3-7/h6H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSYAZSAZELGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598438 | |
Record name | 2-Chloro-N-(2,2-dimethoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39096-83-8 | |
Record name | 2-Chloro-N-(2,2-dimethoxyethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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